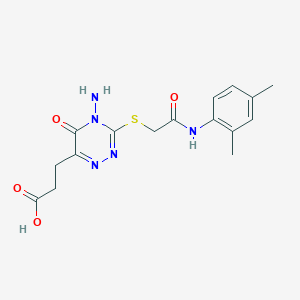

3-(4-Amino-3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

This compound is a triazinone-propanoic acid derivative featuring a 2,4-dimethylphenyl substituent linked via a thioether and carboxamide group to the triazinone core. The propanoic acid moiety enhances solubility and may facilitate interactions with biological targets, such as enzymes or receptors. Its synthesis likely involves condensation of substituted phenyl isocyanates with thiol-containing intermediates, followed by cyclization and functional group modifications, as inferred from analogous pathways in and .

Properties

IUPAC Name |

3-[4-amino-3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-9-3-4-11(10(2)7-9)18-13(22)8-26-16-20-19-12(5-6-14(23)24)15(25)21(16)17/h3-4,7H,5-6,8,17H2,1-2H3,(H,18,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFULRDCASNTPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Amino-3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a triazine core with various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on enzymes such as cyclooxygenase and various kinases, which are involved in inflammatory pathways.

- Antioxidant Properties : It demonstrates significant antioxidant activity, reducing oxidative stress in cellular models.

- Modulation of Neurotransmitter Systems : The compound has been shown to influence neurotransmitter levels, particularly in models related to neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anti-Cancer Activity

A study investigated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in HeLa cells with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, the compound was evaluated for its neuroprotective properties against oxidative stress-induced damage. It was found to reduce neuronal cell death and improve cell viability by modulating antioxidant enzyme levels.

Research Findings

Recent studies have highlighted the multitarget nature of this compound, suggesting its potential as a lead candidate for drug development against multiple diseases:

- Alzheimer's Disease : Research indicates that the compound can inhibit cholinesterase activity and reduce amyloid-beta aggregation, making it a promising candidate for Alzheimer's treatment .

- Multiple Myeloma : Preliminary findings suggest efficacy in treating multiple myeloma through modulation of specific signaling pathways involved in tumor growth .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of triazinone and thiazole derivatives with propanoic acid appendages. Key structural analogues include:

Structural Implications :

- Electron Effects : The 2,4-dimethylphenyl group in the target compound (electron-donating methyl groups) contrasts with the electron-withdrawing 3,5-dichlorophenyl analogue . This difference may influence electronic interactions in binding pockets, such as π-π stacking or hydrogen bonding.

- Core Heterocycle: Triazinones (as in the target) vs.

- Solubility: The propanoic acid group is conserved across analogues, but substituents like acetyl () or benzylidene () modulate logP values, impacting membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.